ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Description
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed efficient methodologies for synthesizing a range of novel compounds using ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate or related derivatives as starting materials or intermediates. These methods often involve condensation reactions with activated carbonyl groups, leading to the creation of new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015). Similarly, the compound has been utilized in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its versatility in producing a wide array of chemical structures (Lebedˈ et al., 2012).
Crystal Structure Determination
The crystal structure of related pyrazole derivatives has been analyzed, contributing to the understanding of their structural properties and potential functionalities. These studies provide insights into the molecular arrangement and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical characteristics (Minga, 2005).
Potential Pharmacological Activities
Although the requirement was to exclude drug use, dosage, and side effects information, it's worth noting that research into this compound and its derivatives often explores their potential pharmacological activities. Investigations into novel pyrazole derivatives, for instance, have identified compounds with promising antimicrobial and anticancer activities, highlighting the therapeutic potential of these chemicals (Hafez et al., 2016).
Properties
IUPAC Name |
ethyl 1-[5-[(2-chlorophenyl)carbamoylamino]pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3/c1-4-29-19(27)18-12(2)25-26(13(18)3)17-10-9-14(11-22-17)23-20(28)24-16-8-6-5-7-15(16)21/h5-11H,4H2,1-3H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFPYYFVAYVPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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